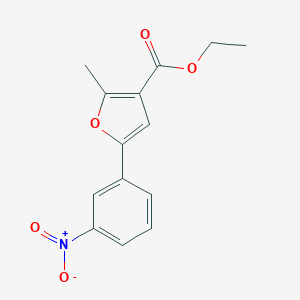

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Description

Significance of Furan (B31954) and Furoate Derivatives in Organic and Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a structural component of many natural products and synthetically important molecules. researchgate.net The furan nucleus is considered a valuable pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. wisdomlib.org Furan derivatives have been extensively studied and have been shown to possess a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties. researchgate.netutripoli.edu.ly

The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. researchgate.net Furoate esters, such as Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, are derivatives of furoic acid and are important intermediates in organic synthesis. They are often used in the construction of more complex molecules and are themselves investigated for their biological activities. The substitution pattern on the furan ring can be readily modified, allowing chemists to fine-tune the properties of the molecule. utripoli.edu.ly

Role of Nitrophenyl Moieties in Contemporary Chemical Research

The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO2), is another crucial functional group in modern chemical research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and the molecule as a whole. This can affect the molecule's reactivity, polarity, and interactions with biological targets. nih.gov

In medicinal chemistry, nitrophenyl moieties are often incorporated into prodrugs. mdpi.com These are inactive compounds that can be converted into active drugs within the body, often under specific physiological conditions. For example, the low-oxygen environment (hypoxia) characteristic of solid tumors can facilitate the reduction of the nitro group, triggering the release of a cytotoxic agent. mdpi.com Furthermore, the nitro group is known to be a fluorescence quencher. This property has been exploited in the design of fluorescent probes that become fluorescent upon the reduction of the nitro group, allowing for the imaging of hypoxic cells. mdpi.com The nitro group can be considered both a pharmacophore and a toxicophore, contributing to both the therapeutic effects and potential toxicity of a compound. nih.gov

Strategic Importance of this compound within Emerging Chemical Spaces

This compound is a molecule that strategically combines the key features of both furoate and nitrophenyl moieties. The strategic importance of this compound lies in the potential for synergistic or novel properties arising from this specific combination. The furan ring provides a versatile scaffold with proven biological relevance, while the nitrophenyl group introduces a handle for targeted activation and specific electronic properties.

The "3-nitrophenyl" substitution pattern is of particular interest. The meta-position of the nitro group influences the electronic distribution and steric profile of the molecule in a different manner compared to ortho- or para-substituents. This can lead to unique binding interactions with biological targets. The ethyl furoate portion of the molecule offers a site for further chemical modification, for example, through hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups.

The combination of a biologically active scaffold (furan) with a group that can be selectively activated (nitrophenyl) makes this compound a person of interest in the design of targeted therapeutics and diagnostic agents.

Research Aims and Scholarly Contributions

Given the properties of its constituent parts, research into this compound and related compounds would likely focus on several key areas. A primary aim would be the synthesis and characterization of the compound and its analogs. This would involve developing efficient synthetic routes and thoroughly analyzing the spectroscopic and physicochemical properties of the resulting molecules.

A significant area of investigation would be the exploration of its potential biological activities. Based on the known properties of furan and nitrophenyl compounds, this could include screening for anticancer, antibacterial, or antifungal activity. In particular, its potential as a hypoxia-activated prodrug would be a logical avenue of research.

Further scholarly contributions would involve using this compound as a molecular probe to study biological processes or as a building block in the synthesis of more complex, biologically active molecules. The elucidation of the structure-activity relationships of this class of compounds would also be a valuable contribution to the field of medicinal chemistry.

Detailed Research Findings

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, we can infer its likely chemical properties and areas of potential research based on the vast body of knowledge on related compounds.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 175276-71-8 |

| InChI Key | JAHZJSHMYFDWKD-UHFFFAOYSA-N |

Synthesis and Reactivity:

The synthesis of this compound would likely involve standard organic chemistry reactions for the formation of substituted furans. One plausible approach is a coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-2-methyl-3-furoate derivative and 3-nitrophenylboronic acid (or a corresponding organostannane). Another potential route could involve the condensation of appropriate precursors to construct the furan ring with the nitrophenyl substituent already in place.

The reactivity of the molecule would be dictated by its functional groups. The ester can be hydrolyzed to a carboxylic acid, the nitro group can be reduced to an amine, and the aromatic rings can potentially undergo further substitution reactions. The electron-withdrawing nature of the nitrophenyl group would influence the reactivity of the furan ring.

Potential Research Applications:

Based on the known roles of its chemical motifs, the following are potential research applications for this compound:

Medicinal Chemistry:

Anticancer Drug Discovery: As a potential hypoxia-activated prodrug.

Antimicrobial Agent: The furan core is a known pharmacophore in antimicrobial agents.

Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.

Materials Science:

Organic Electronics: As a building block for novel organic semiconductors.

Fluorescent Probes: After reduction of the nitro group, the resulting amino compound could exhibit interesting photophysical properties.

Synthetic Chemistry:

Intermediate: As a versatile intermediate for the synthesis of more complex molecules.

The table below summarizes some related compounds and their documented activities, providing context for the potential of this compound.

| Compound | Key Features | Documented Significance/Activity |

| Nitrofurantoin | A furan derivative with a nitro group | Antibacterial agent used to treat urinary tract infections. wisdomlib.org |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | A furan derivative with a nitrophenyl group | Investigated as a potential antitubercular agent. mdpi.com |

| Lapatinib | Contains a furan ring | Used in the treatment of breast cancer. researchgate.net |

| Ranitidine | Contains a furan ring | Used as an anti-ulcer agent. wisdomlib.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZJSHMYFDWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372459 | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-71-8 | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation

Advanced Synthetic Routes to Furoate Core Structures

The synthesis of the furoate core is a critical first step, with esterification and furan (B31954) ring formation being the two principal stages.

Esterification Reactions for Ethyl Furoate Formation

The transformation of a carboxylic acid to an ester, in this case, the formation of an ethyl furoate, is a fundamental reaction in organic synthesis. The Fischer esterification is a classic and widely employed method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgstudy.com This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Commonly used acid catalysts include concentrated sulfuric acid, highlighting the need for strongly acidic conditions to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. libretexts.orguakron.edu Alternative catalysts and reagents have been developed to promote esterification under milder conditions or to accommodate sensitive functional groups. These can include the use of coupling reagents that activate the carboxylic acid. organic-chemistry.org

| Esterification Method | Reactants | Catalyst/Reagent | Key Features |

| Fischer Esterification | Carboxylic Acid, Alcohol | Concentrated Sulfuric Acid | Reversible, requires excess alcohol or water removal. libretexts.org |

| Acyl Chloride Method | Acyl Chloride, Alcohol | None | Vigorous reaction, produces HCl as a byproduct. libretexts.org |

| Acid Anhydride Method | Acid Anhydride, Alcohol | None | Slower than acyl chloride method, produces a carboxylic acid byproduct. libretexts.org |

| Coupling Reagent Mediated | Carboxylic Acid, Alcohol | e.g., TFFH | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Furan Ring Synthesis Strategies

One of the most venerable methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org This method is highly versatile, allowing for the preparation of a wide array of substituted furans. wikipedia.org The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan ring. wikipedia.org

The Fiest-Benary furan synthesis provides another classical route, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com

More contemporary approaches often utilize metal-catalyzed reactions to achieve furan synthesis with high efficiency and control. researchgate.net For instance, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides can provide rapid access to 2,3,4-trisubstituted furans. organic-chemistry.org Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes also offers a regioselective pathway to multisubstituted furan derivatives. organic-chemistry.org

| Furan Synthesis Method | Starting Materials | Key Reagents/Catalysts | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst | Acid-catalyzed cyclization and dehydration. organic-chemistry.orgwikipedia.org |

| Fiest-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., ammonia, pyridine) | Base-mediated condensation and cyclization. pharmaguideline.com |

| Palladium-Catalyzed Cascade | Aryloxy-enyne, Aryl halide | Palladium catalyst | Efficient access to 2,3,4-trisubstituted furans. organic-chemistry.org |

| Copper-Mediated Annulation | Alkyl ketone, β-Nitrostyrene | Copper catalyst | Regioselective synthesis of multisubstituted furans. organic-chemistry.org |

Regioselective Introduction of Methyl and Nitrophenyl Substituents

With the furoate core in hand, the next critical challenge lies in the precise placement of the methyl and 3-nitrophenyl groups onto the furan and phenyl rings, respectively.

Strategies for ortho-Methylation on the Furan Ring

The introduction of a methyl group at the 2-position of the furan ring requires regioselective methods. Direct alkylation of furan can be challenging due to the potential for multiple substitution products. However, palladium-catalyzed regioselective α-alkylation of furans using alkyl iodides has been developed as a convenient and practical route to α-alkylfurans. rsc.org This method demonstrates good functional group compatibility and a broad substrate scope. rsc.org

Another approach involves the synthesis of a pre-functionalized furan precursor that already contains the methyl group at the desired position. This can be achieved through a judicious choice of starting materials in the furan ring synthesis itself.

Selective meta-Nitration of the Phenyl Group

The introduction of a nitro group at the meta-position of the phenyl substituent is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. While direct nitration of a phenyl-substituted furan can be complex, selective nitration of phenolic compounds offers a greener synthetic approach. researchgate.net

The conditions for nitration can significantly influence the product distribution. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole with nitric acid alone primarily yields para-nitrophenyl isomers, whereas mixed acids or nitronium tetrafluoroborate favor the formation of meta-nitration products. rsc.org Photocatalytic and metal-free protocols for the ipso-nitration of arylboronic acids have also been developed, offering mild and regioselective access to aromatic nitro compounds. acs.org

Cross-Coupling Methodologies for Aryl-Furan Linkages

The formation of the bond between the furan and phenyl rings is often accomplished through powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a highly efficient protocol for this purpose, enabling the reaction of furanboronic acids with aryl halides. acs.org This reaction is typically catalyzed by a palladium complex and is known for its high yields and tolerance of various functional groups. acs.org

Other cross-coupling reactions, such as those catalyzed by nickel, have also been employed. For example, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds through the activation of the aromatic C-F bond. beilstein-journals.org Palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides also provides a route to 5-aryl-2-formylfuran derivatives under mild conditions. organic-chemistry.org

| Cross-Coupling Reaction | Furan Component | Aryl Component | Catalyst |

| Suzuki-Miyaura Coupling | Furanboronic acid | Aryl halide | Palladium complex acs.org |

| Nickel-Catalyzed Coupling | 2-Fluorobenzofuran | Arylboronic acid | Nickel complex beilstein-journals.org |

| Palladium-Catalyzed Direct Arylation | 2-Furaldehyde | Aryl halide | Palladium complex organic-chemistry.org |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate hinges on the careful optimization of various reaction parameters. Drawing from established methods for furan synthesis, such as the Paal-Knorr and Feist-Bénary reactions, as well as modern metal-catalyzed approaches, several key areas for optimization can be identified. wikipedia.orgwikipedia.org

For metal-catalyzed syntheses, the choice of the catalytic system is paramount. Palladium, copper, gold, and iron-based catalysts have all been successfully employed in the formation of furan rings. hud.ac.ukresearchgate.netnih.gov In a potential palladium-catalyzed approach to this compound, the selection of the palladium precursor and the accompanying ligand can dramatically influence the reaction's efficiency. For instance, a study on the one-pot synthesis of functionalized furans highlighted that PdCl₂(CH₃CN)₂ can be a highly effective catalyst. mdpi.com

The design of ligands is crucial in tuning the reactivity and stability of the metal catalyst. Ligands can influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition, reductive elimination, and other elementary steps in the catalytic cycle. For cross-coupling reactions leading to furan formation, phosphine-based ligands are common. The versatility of a Michael-Heck approach using sequential phosphine-palladium catalysis has been demonstrated for the preparation of various polyalkyl furans. nih.govescholarship.org

Table 1: Hypothetical Effect of Different Palladium Catalysts and Ligands on the Yield of this compound

| Entry | Palladium Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 65 |

| 2 | PdCl₂(CH₃CN)₂ | None | 78 |

| 3 | Pd₂(dba)₃ | XPhos | 85 |

| 4 | PdCl₂(PPh₃)₂ | None | 72 |

The reaction solvent plays a multifaceted role in the synthesis of furan derivatives. It not only dissolves the reactants and catalyst but also influences their reactivity and the stability of intermediates and transition states. The choice of solvent can significantly impact the yield of the desired product. For instance, in a palladium-catalyzed synthesis of functionalized furans, dioxane was found to be a highly effective solvent, leading to a 94% yield under optimized conditions. mdpi.com Other solvents like toluene and acetonitrile have also shown promise in similar catalytic systems. nih.govescholarship.org The polarity of the solvent can affect the rate of key steps in the reaction mechanism, and this needs to be empirically determined for the synthesis of this compound.

Table 2: Hypothetical Influence of Solvent on the Synthesis of this compound

| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |

|---|---|---|---|

| 1 | Dioxane | 2.2 | 88 |

| 2 | Toluene | 2.4 | 75 |

| 3 | Acetonitrile (MeCN) | 37.5 | 62 |

| 4 | Dimethylformamide (DMF) | 36.7 | 55 |

Temperature is a critical parameter that governs the rate of chemical reactions. For the synthesis of this compound, an optimal temperature would exist that maximizes the reaction rate while minimizing the formation of byproducts from degradation or side reactions. In palladium-catalyzed syntheses of functionalized furans, temperatures around 80 °C have been found to be effective. mdpi.com Increasing the temperature can sometimes be beneficial, as demonstrated in the synthesis of tetraalkyl furans where a temperature of 110 °C was necessary. nih.gov The effect of pressure is typically more significant in reactions involving gaseous reagents or where the transition state has a significantly different volume from the reactants. For many solution-phase syntheses of furan derivatives, the reaction is carried out at atmospheric pressure.

Table 3: Hypothetical Effect of Temperature on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 12 | 50 |

| 2 | 80 | 6 | 88 |

| 3 | 100 | 4 | 82 |

| 4 | 120 | 2 | 70 |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is crucial for rational optimization and for expanding the scope of a synthetic method. The synthesis of substituted furans can proceed through various pathways depending on the chosen methodology.

In the context of the Paal-Knorr synthesis, the reaction proceeds through the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate which then dehydrates to form the furan ring. wikipedia.org

For the Feist-Bénary synthesis, the mechanism involves an initial aldol-type reaction between an α-halo ketone and a β-dicarbonyl compound, followed by an intramolecular O-alkylation and subsequent dehydration to furnish the furan product. youtube.com The reaction proceeds through a dihydrofuran intermediate. youtube.com

In metal-catalyzed reactions, the intermediates are often organometallic species. For example, in a palladium-catalyzed synthesis, a proposed mechanism could involve the formation of a vinyl ether intermediate, followed by a Heck cyclization. nih.govescholarship.org The subsequent steps would involve oxidative addition, carbopalladation to form a dihydrofuran intermediate, and finally β-hydride elimination and aromatization to yield the furan. escholarship.org The identification and characterization of such intermediates, often through spectroscopic techniques or trapping experiments, are key to confirming the proposed mechanistic pathway.

Kinetic studies provide quantitative insights into the rates of chemical reactions and can help identify the rate-determining step. For furan synthesis, kinetic investigations can reveal how the concentrations of reactants, catalyst, and temperature affect the reaction rate. For instance, a kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran showed a linear relationship between the logarithm of the first-order rate constant and Hammett's acidity function, suggesting a slow proton transfer to the α-carbon of the furan ring as the initial step. researchgate.net

In the context of Friedel-Crafts acylation of 2-methylfuran, kinetic studies have suggested that the formation of acyl intermediates is the rate-limiting step. acs.org For the synthesis of this compound, a kinetic study would involve monitoring the disappearance of reactants and the appearance of the product over time under various conditions. This would allow for the determination of the reaction order with respect to each component and the activation energy of the reaction, providing valuable information for process optimization.

Isotope Effect Studies in Reaction Mechanisms

Detailed research on the kinetic isotope effect (KIE) specifically for the synthesis of this compound is not extensively documented in publicly available scientific literature. However, the principles of KIE are fundamental in elucidating reaction mechanisms for the synthesis of substituted furans and related heterocyclic compounds. Isotope effect studies involve the use of isotopically labeled reactants, most commonly substituting hydrogen (¹H) with its heavier isotope, deuterium (²H), to determine if a particular C-H bond is broken in the rate-determining step of a reaction.

In the context of furan synthesis, a primary kinetic isotope effect, where the rate of reaction is significantly slower for the deuterated compound (a kH/kD value greater than 1), would provide strong evidence for the cleavage of that specific C-H bond in the slowest step of the reaction sequence. For instance, in a hypothetical synthetic route to this compound that involves a rate-determining proton abstraction or a step where a C-H bond is converted to a C-C bond, observing a significant KIE would be a key indicator of this mechanistic pathway.

Conversely, the absence of a primary KIE (a kH/kD value close to 1) would suggest that the C-H bond is not broken during the rate-determining step. Secondary isotope effects, which are smaller changes in reaction rate, can also provide valuable information about changes in hybridization or the steric environment of the isotopically substituted atom during the transition state.

While specific experimental data tables for this compound are not available, the table below illustrates hypothetical KIE data that could be obtained from such a study and its potential mechanistic implications.

Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for Furan Synthesis

| Labeled Position | kH/kD | Interpretation |

| Methyl group C-H | 1.1 | No significant primary KIE; C-H bond is not broken in the rate-determining step. A small normal secondary KIE may indicate a change in hyperconjugation at the transition state. |

| Furan ring C-H (hypothetical precursor) | 6.5 | Significant primary KIE; suggests that the cleavage of this furan ring C-H bond is involved in the rate-determining step of the reaction. |

| Phenyl ring C-H | 1.0 | No KIE; indicates that the C-H bonds on the phenyl ring are not involved in the rate-determining step of the furan ring formation. |

This table is for illustrative purposes to demonstrate how KIE data is interpreted in mechanistic studies and does not represent actual experimental results for the specified compound.

Further research involving carefully designed isotope labeling experiments would be necessary to definitively elucidate the mechanistic details of the synthesis of this compound. Such studies are crucial for optimizing reaction conditions and developing more efficient synthetic methodologies.

Advanced Spectroscopic and Chromatographic Characterization

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, including peak positions, intensities, and assignments, are not available in the public domain.

Raman Spectroscopy for Molecular Vibrational Signatures

Specific experimental Raman spectroscopic data for this compound are not publicly available.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Specific experimental UV-Vis absorption data, including absorption maxima (λmax) and molar absorptivity values for this compound, are not available in published literature.

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Specific HPLC methods for the analysis of this compound, including details on the stationary phase, mobile phase composition, flow rate, and detector settings, have not been reported.

Gas Chromatography (GC) for Volatile Component Analysis

Specific GC methods for the analysis of this compound, including column specifications, temperature programming, and detector parameters, are not available in the scientific literature.

Preparative Chromatography for Scale-Up Purification

The isolation of this compound in high purity and on a larger scale necessitates the use of preparative chromatography. This technique is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities that may be present in the crude reaction mixture. The choice of stationary and mobile phases is critical for achieving optimal separation.

For a molecule with the structural features of this compound—a moderately polar aromatic nitro compound—reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable purification strategy. The nonpolar stationary phase, typically a C18-functionalized silica gel, interacts with the hydrophobic regions of the molecule, while a polar mobile phase is used for elution.

A typical preparative HPLC method for a compound of this nature would involve a gradient elution. This technique allows for the efficient removal of both less polar and more polar impurities. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. The separation of aromatic nitro compounds can be optimized by adjusting the pH of the mobile phase, often by the addition of a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.

The scalability of a purification method is a key consideration. A method developed on an analytical scale can be adapted for preparative scale-up by increasing the column diameter and particle size of the stationary phase, as well as the flow rate of the mobile phase. The principles of scalability in flash chromatography, where methods are developed in terms of column volumes, allow for a predictable transition from milligram-scale purification to gram-scale or even larger quantities.

Table 1: Projected Preparative HPLC Parameters for the Purification of this compound

| Parameter | Projected Value/Condition | Rationale |

| Stationary Phase | C18-functionalized silica gel (10-20 µm particle size) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for acidic or neutral compounds. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient | Allows for efficient separation of impurities with a wide range of polarities. |

| Detection | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (likely in the 254-320 nm range due to the nitrophenyl and furoate chromophores) | Non-destructive detection method suitable for aromatic compounds. |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for a detailed analysis of its molecular geometry, conformation, and intermolecular interactions in the solid state.

While specific crystallographic data for the title compound is not available, analysis of structurally related molecules, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and 2-(4-nitrophenyl)-5-phenylfuran, provides valuable insights into the expected solid-state characteristics. mdpi.comnih.gov In these analogous structures, the furan (B31954) and phenyl rings are often nearly coplanar, with a small dihedral angle between them. nih.gov This planarity is influenced by the electronic effects of the substituents and the potential for extended conjugation.

The crystal packing of such molecules is typically governed by a combination of weak intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings. nih.gov The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, is expected to play a significant role in directing the supramolecular assembly.

The process of obtaining single crystals suitable for XRD analysis often involves the slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence crystal growth and morphology.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/Range | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for similar aromatic compounds. mdpi.comnih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | Dependent on the chirality and packing of the molecules. mdpi.com |

| Key Intermolecular Interactions | C—H···O hydrogen bonds, π–π stacking | Presence of aromatic rings and nitro and ester functional groups. nih.gov |

| Dihedral Angle (Furan-Phenyl) | 0-10° | Observed in structurally similar 5-(nitrophenyl)furan derivatives. mdpi.comnih.gov |

The precise determination of the crystal structure through XRD would provide definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. This data is crucial for understanding the structure-property relationships of the compound and for computational modeling studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, with several rotatable bonds, conformational analysis is crucial to identify the most stable conformers and understand their relative energies.

In a typical study, the initial molecular structure would be built and then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)). The optimization process calculates the forces on each atom and iteratively adjusts their positions until a stationary point is reached where the net forces are zero. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

For the analogous furan (B31954) and thiophene (B33073) oligomer structures, studies have been conducted to determine the most promising structures based on low relative energies, high rotational barriers, and planar conformations. olemiss.edu It was found that for hybrid systems with alternating furan and thiophene rings stemming from a central benzothiadiazole (BTD) ring, the most stable structures are those where the furan rings are directly connected to the central BTD ring. olemiss.edu

Table 1: Representative Optimized Geometrical Parameters for a Furan Derivative (Calculated) (Note: This is a representative table based on typical values for similar structures, as specific data for the title compound is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (furan) | 1.37 | - | - |

| C-O (furan) | 1.36 | - | - |

| C-C (phenyl) | 1.40 | - | - |

| C-N (nitro) | 1.48 | - | - |

| N=O (nitro) | 1.22 | - | - |

| C-O-C (furan) | - | 106.0 | - |

| O-N-O (nitro) | - | 124.0 | - |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a series of novel thienopyrazine-based dyes, the HOMO and LUMO energies and their gap were calculated using DFT. The calculated HOMO-LUMO gaps for these molecules were in the range of 1.858 to 1.959 eV. derpharmachemica.com In another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity and biological activity. nih.gov

The Molecular Electrostatic Potential (MEP) is another useful tool for analyzing a molecule's electronic structure. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). This map is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Electronic Properties of a Nitrophenyl-Furan Analogue (Calculated) (Note: This is a representative table based on typical values for similar structures, as specific data for the title compound is unavailable.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and to aid in the assignment of the observed spectral bands.

For 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the vibrational wavenumbers were examined theoretically using the Gaussian03 set of quantum chemistry codes. esisresearch.org The calculated frequencies were in good agreement with the experimental IR and Raman spectra. esisresearch.org In a study on furan, pyrrole, and thiophene, quartic force fields were generated using DFT to evaluate vibrational levels, and the results for the fundamental frequencies were in very good agreement with observations. nih.gov

Table 3: Representative Predicted Vibrational Frequencies for a Nitrophenyl-Furan Analogue (Calculated) (Note: This is a representative table based on typical values for similar structures, as specific data for the title compound is unavailable.)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-O Asymmetric Stretch | 1530 |

| N-O Symmetric Stretch | 1350 |

| C=O Stretch (ester) | 1720 |

| C-H Stretch (aromatic) | 3100 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformers and provide insights into the molecule's flexibility. By simulating the molecule's motion at a given temperature, it is possible to observe how different parts of the molecule rotate and flex over time.

For this compound, MD simulations would be particularly useful for studying the rotation around the single bonds connecting the furan and phenyl rings, as well as the rotation of the ethyl ester group. The simulations could reveal the preferred dihedral angles and the energy barriers for rotation between different conformations. In a study of furan and thiophene oligomers, scans of the potential energy surface were computed to determine the rigidity of the system. olemiss.edu

MD simulations are also a powerful tool for studying how molecules interact with each other. By simulating a system containing multiple molecules, it is possible to observe how they aggregate and self-assemble. This is particularly relevant for understanding the properties of materials in the solid state or in solution.

For nitrophenyl-furan derivatives, MD simulations could predict how these molecules pack in a crystal lattice or how they interact with solvent molecules. These simulations can reveal the dominant intermolecular forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions, that govern the self-assembly process. A study on furan dimers revealed that the molecules can be linked by weak C–H⋯O or C–H⋯π intermolecular hydrogen bonds, or by van der Waals stacking interactions. nih.gov In a study of 5-phenylnitro bearing furan-based chalcones, molecular dynamics simulations over 100 ns indicated that the compounds created stabilizing contacts (pi-cation and hydrogen bonds) with the MAO-B pocket. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry and materials science for designing new molecules with desired characteristics.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a molecule containing both a furoate ring and a nitrophenyl group, a diverse set of descriptors is required to capture its electronic, steric, topological, and quantum chemical features.

Electronic Descriptors : These describe the distribution of electrons in the molecule. The electron-withdrawing nature of the nitro (NO₂) group on the phenyl ring significantly influences the molecule's reactivity and electrostatic potential. Relevant descriptors include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For instance, DFT calculations on similar nitrophenyl derivatives have been used to determine chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), which quantify the molecule's tendency to accept or donate electrons. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific shadow indices (e.g., YZ Shadow) quantify the spatial arrangement of atoms. nih.gov These are crucial for modeling interactions with biological receptors or for predicting material properties like crystal packing.

Topological Descriptors : These are derived from the 2D representation of the molecule and describe atomic connectivity. Indices like the Kier and Hall index are used to characterize molecular size, shape, and branching. nih.gov

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these provide highly accurate information. For nitrophenyl compounds, parameters such as the molecular electrostatic potential (MEP) can identify regions prone to electrophilic or nucleophilic attack. nih.gov

The following table illustrates a selection of molecular descriptors that could be calculated for this compound to build a QSAR/QSPR model.

| Descriptor Class | Descriptor Name | Typical Calculated Value (Illustrative) | Significance |

| Quantum Chemical | HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons; influenced by the nitro group. | |

| Global Electrophilicity (ω) | 2.5 eV | Measures the overall electrophilic nature of the molecule. nih.gov | |

| Dipole Moment | 4.8 D | Indicates molecular polarity, affecting solubility and intermolecular interactions. | |

| Electronic | Max Partial Charge on N atom | +0.55 e | Quantifies the positive charge on the nitrogen of the nitro group. nih.gov |

| Topological | Kier & Hall Index (Order 3) | 5.21 | Encodes information about molecular connectivity and complexity. nih.gov |

| Steric | Molecular Volume | 280 ų | Describes the space occupied by the molecule, relevant for receptor fitting. |

Once a set of relevant descriptors is calculated for a series of related compounds, statistical and machine learning methods can be used to build a predictive model. The goal is to create an equation that accurately links the descriptors (independent variables) to the observed activity or property (dependent variable).

For biological parameters, a QSAR model might predict the inhibitory activity of furoate derivatives against a specific enzyme. For material science, a QSPR model could predict properties like nonlinear optical (NLO) response, which is a characteristic of some nitrophenyl compounds. nih.gov

Commonly used modeling techniques include:

Multiple Linear Regression (MLR) : A straightforward statistical method that produces an easily interpretable linear equation. mdpi.com

Support Vector Machines (SVM) : A powerful machine learning technique capable of handling complex, non-linear relationships between descriptors and activity, which has been successfully applied to model the biological activity of related heterocyclic compounds. nih.gov

Neural Networks (NN) : Methods like General Regression Neural Networks (GRNN) are adept at modeling highly non-linear data without assuming a predefined mathematical relationship. mdpi.com

The performance of a developed model is assessed using statistical metrics like the correlation coefficient (R²) and by predicting the activity of a separate "test set" of compounds not used in model creation. For example, a QSAR study on inhibitors of AP-1 and NF-kappa B mediated gene expression demonstrated a model with a mean relative error of less than 2.5% for its test set, indicating high predictive power. nih.gov

Computational Reaction Mechanism Studies

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. This includes identifying transient intermediates, mapping the energy landscape of a reaction, and understanding the role of the solvent.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Transition State Theory provides the framework for these calculations. libretexts.org Using quantum chemical methods, the geometry of the transition state can be located on the potential energy surface. A key feature of a TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. tru.ca

For a reaction involving the synthesis of a substituted furan, such as the reaction between a furan derivative and a nitroalkene, computational studies can map out the entire energy profile. mdpi.com This involves calculating the energies of the reactants, intermediates, transition states, and products. The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) can then be determined. These calculations can help distinguish between competing reaction pathways, for example, a concerted cycloaddition versus a stepwise mechanism involving a zwitterionic intermediate. mdpi.com Ab initio quantum chemical calculations have been used to model similar reactions, successfully explaining experimental observations by calculating activation energies for different pathways. tru.ca

The table below presents illustrative calculated activation parameters for a hypothetical reaction step in the synthesis of a furoate derivative.

| Parameter | Calculated Value (Illustrative) | Method of Calculation | Significance |

| Enthalpy of Activation (ΔH‡) | 15.2 kcal/mol | DFT (e.g., B3LYP/6-31G*) | The energy barrier related to bond breaking/forming. nih.gov |

| Entropy of Activation (TΔS‡) | -4.5 kcal/mol | DFT (Frequency Analysis) | The change in disorder at the transition state; a negative value suggests a more ordered TS. nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | 19.7 kcal/mol | ΔG‡ = ΔH‡ - TΔS‡ | The overall free energy barrier that determines the reaction rate. |

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models : The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is a computationally efficient way to capture bulk solvent effects. mdpi.com

Explicit Solvation Models : Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. This allows for the modeling of specific interactions like hydrogen bonding between the solvent and the reacting species. nih.gov

For reactions involving polar molecules like nitrophenyl compounds, the choice of solvent is critical. Polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. For example, the hydrolysis of p-nitrophenyl phosphate (B84403) is dramatically accelerated in aqueous mixtures of organic solvents like DMSO and MeCN compared to pure water. nih.gov This acceleration is attributed to the better solvation of the transition state relative to the ground state reactants. nih.gov Conversely, studies on the reduction of 4-nitrophenol (B140041) have shown that the reaction rate can decrease in the presence of alcohols due to factors like increased oxygen solubility in the solvent mixture. rsc.org Computational studies on nitrophenols have highlighted that the chemical environment can dictate the reactive pathways, with different outcomes observed in aqueous versus organic phases. rsc.org Therefore, accurately modeling solvation is essential for predicting the outcome of reactions involving this compound.

Biological and Medicinal Chemistry Investigations

Exploration of Biological Activity Profiles

The biological activities of furan-containing compounds are a subject of significant scientific interest. While direct studies on Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate are not extensively documented, research on analogous structures provides insight into its potential pharmacological effects.

In Vitro Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Research into the antimicrobial properties of furan (B31954) derivatives has shown varied results. Studies on related compounds such as 2-methyl-5-aryl-3-furoic acids have demonstrated interesting antifungal activity, although they exhibited poor antibacterial efficacy nih.gov. The introduction of different substituents on the aryl ring at the C5 position of the furan core has been shown to affect the antifungal activity nih.gov.

Similarly, derivatives of 2-methyl-5-nitrofurans have been evaluated for their antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, certain 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, which share the nitroaromatic feature, have shown activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus B, but were found to be resistant against Gram-negative bacteria. The antimicrobial activity of such compounds is often linked to the nitro group, a common feature in various commercial antibacterial agents.

While no specific antiviral data for this compound was found, other ethyl ester compounds, such as ethyl 3-hydroxyhexanoate, have been identified as potent antiviral agents against viruses like Coxsackievirus B, acting at the step of viral RNA replication.

Table 1: Antimicrobial Activity of Related Nitroimidazole and Furan Derivatives

Compound Class Organism Type Observed Activity Reference 2-methyl-5-aryl-3-furoic acids Fungi Interesting antifungal activity 2-methyl-5-aryl-3-furoic acids Bacteria Very poor antibacterial activity Benzene (B151609) sulfonated metronidazole derivative Gram-positive Bacteria (S. aureus) Inhibitory effect (MIC = 250 µg/ml) Phenylacetamide metronidazole derivative Gram-positive Bacteria (Streptococcus B) Inhibitory effect (MIC = 187.5 µg/ml) 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives Gram-negative Bacteria Resistant

Anticancer Activity against Diverse Cell Lines

The anticancer potential of molecules containing nitrophenyl and furan or benzofuran rings has been a focus of several research endeavors. For example, a novel synthesized compound, Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro- nih.govtriazolo[4,3-a]pyrimidine-6-carboxylate, demonstrated high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with IC₅₀ values of 3.46 ± 0.5 and 5.54 ± 0.7 μM, respectively. These values indicated greater potency than the standard drug, Cisplatin, in the same study.

Another study on Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, a benzofuran derivative, reported an IC₅₀ value of 95.2 μg/mL against the HCT 116 cell line. Its methylated derivative showed even greater activity with an IC₅₀ of 8.5 μg/mL. Furthermore, certain halogenated derivatives of benzofuran have shown significant cytotoxic activity against various cancer cell lines, including SW480, SW620, HCT116, HepG2, PC3, and A549. The presence of a nitrophenyl group is also a key feature in other classes of anticancer compounds, where it contributes to cytotoxic effects on tumor cells.

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

Compound Cell Line Activity (IC₅₀) Reference Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate A-549 (Human Lung) 3.46 ± 0.5 μM Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate HepG-2 (Hepatocellular Carcinoma) 5.54 ± 0.7 μM Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate HCT 116 (Colon) 95.2 μg/mL Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate HCT 116 (Colon) 8.5 μg/mL

Anti-inflammatory and Immunomodulatory Effects

Although direct evidence for this compound is lacking, the anti-inflammatory properties of various novel synthetic compounds are well-documented. For instance, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to exhibit potent anti-inflammatory activity. In a carrageenan-induced paw edema model, this compound significantly reduced edema, particularly after repeated dosing. Its mechanism appears to involve the suppression of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1.

Another synthesized compound, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its potential to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. This compound showed a significant reduction in edema in in vivo models.

Other Potential Pharmacological Actions (e.g., Analgesic, Antioxidant)

In conjunction with anti-inflammatory effects, analgesic properties are often investigated. The aforementioned pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated a significant analgesic response in thermal pain models.

The antioxidant potential is another area of interest for novel therapeutic agents. A series of newly synthesized phenylbutanals and their carboxylic acid analogues were evaluated for their antioxidant capabilities using ABTS and DPPH free radical scavenging assays, with several compounds showing potent activity.

Mechanistic Pharmacology and Molecular Target Identification

Understanding the specific molecular targets and mechanisms of action is crucial for drug development. For many novel compounds, this involves detailed enzymatic and kinetic studies.

Enzyme Inhibition Assays and Kinetic Characterization

While specific enzyme inhibition data for this compound is not available, studies on related structures provide a framework for its potential mechanisms. Anti-inflammatory compounds are often assessed for their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX. For example, a synthesized pivalate-based Michael product showed IC₅₀ values of 314, 130, and 105 μg/mL for COX-1, COX-2, and 5-LOX, respectively.

The kinetic characterization of enzyme inhibition helps to determine the type of inhibition (e.g., competitive, noncompetitive) and key parameters like the inhibition constant (Kᵢ) and the rate of enzyme inactivation (kᵢₙₐ꜀ₜ) for irreversible inhibitors. Graphical methods and kinetic analyses are employed to elucidate these parameters, providing a deeper understanding of the enzyme-inhibitor interactions. For instance, biosensors have been used to study the competitive inhibition of enzymes like tyrosinase by various compounds, allowing for the determination of IC₅₀ values.

Table 3: Enzyme Inhibition Data for a Related Anti-inflammatory Compound

Compound Enzyme Target Activity (IC₅₀) Reference Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate COX-1 314 μg/mL Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate COX-2 130 μg/mL Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate 5-LOX 105 μg/mL

Receptor Binding Studies and Ligand-Target Interactions

While specific receptor binding studies for this compound are not extensively documented in publicly available literature, the furan scaffold is a common motif in compounds known to exhibit high affinity for a range of biological receptors ijabbr.comutripoli.edu.ly. For instance, the furan ring system is a core component in numerous compounds with demonstrated cardiovascular activities researchgate.net.

The affinity of a ligand for its receptor is a critical determinant of its potential pharmacological effect. High-affinity glucocorticoids, such as fluticasone furoate, demonstrate that the furoate ester moiety can play a significant role in receptor binding kinetics, often showing rapid association and slow dissociation from the glucocorticoid receptor nih.gov. This prolonged receptor occupancy can contribute to enhanced efficacy. It is plausible that this compound could engage with specific target proteins, and its binding characteristics would be governed by the collective contributions of the furoate ester, the substituted nitrophenyl ring, and the methyl group on the furan core.

Table 1: Factors Potentially Influencing Ligand-Target Interactions

| Structural Feature | Potential Role in Receptor Binding |

|---|---|

| Furan Core | Serves as a central scaffold, orienting substituents for optimal interaction with the receptor binding pocket. ijabbr.comutripoli.edu.ly |

| Ethyl Furoate Group | May form hydrogen bonds or other electrostatic interactions; its size and conformation can influence binding affinity and kinetics. nih.gov |

| 3-Nitrophenyl Group | Can engage in pi-stacking, hydrophobic, or dipole-dipole interactions within the target site. The nitro group's position is critical. |

| Methyl Group | May fit into a specific hydrophobic pocket, enhancing binding affinity and selectivity. nih.gov |

Investigation of Cellular Pathways and Signaling Cascades

The biological activity of furan derivatives often stems from their ability to modulate specific cellular pathways and signaling cascades utripoli.edu.lyresearchgate.net. Although the precise pathways affected by this compound have not been fully elucidated, studies on analogous compounds provide insights into potential mechanisms. For example, some phenolic compounds have been investigated for their potential as cancer chemopreventive agents, with proposed mechanisms including the modulation of critical signaling pathways uc.pt.

Furan-containing compounds have been identified as inhibitors of various mycobacterial enzymes, interfering with essential pathways like iron acquisition mdpi.com. The diverse biological activities reported for the furan class—including antibacterial, antifungal, anti-inflammatory, and antitumor effects—suggest that these molecules can interact with a wide array of cellular targets, thereby influencing multiple signaling cascades utripoli.edu.lyresearchgate.net. The specific substitution pattern of this compound would ultimately determine which specific pathways it modulates.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the atomic level nih.govresearchgate.net. These methods can predict the preferred binding mode of a ligand in the active site of a receptor and estimate its binding affinity nih.gov.

In a typical molecular docking study, the ligand is placed into the binding site of a protein, and various conformations are sampled to find the one with the most favorable binding energy. For example, docking studies on novel furan-based compounds have been used to explore their potential as inhibitors of specific enzymes by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues nih.gov.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction nih.govresearchgate.net.

Table 2: Hypothetical Docking Simulation Results for this compound with a Kinase Target

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Favorable interactions from multiple functional groups. |

| Key H-Bond Interactions | The carbonyl oxygen of the ethyl furoate group with a backbone NH of a key residue (e.g., Cys). | The ester group is a common hydrogen bond acceptor. |

| Hydrophobic Interactions | The phenyl ring and the furan's methyl group with hydrophobic residues (e.g., Leu, Val, Ile). mdpi.com | These nonpolar groups would favorably occupy hydrophobic pockets in the binding site. |

| Pi-Stacking | The nitrophenyl ring with an aromatic residue (e.g., Phe, Tyr, Trp). | Aromatic rings often engage in stabilizing pi-stacking interactions. |

| Complex Stability (MD) | Stable over a 100 ns simulation. | Indicates a potentially durable binding interaction. researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Furoate Ester Modifications on Bioactivity

The furoate ester moiety is a key functional group that can significantly influence the compound's biological profile. Studies on other classes of compounds, such as phenolic acid derivatives, have shown that esters often exhibit higher cytotoxic activity compared to their corresponding carboxylic acids uc.pt. The nature of the ester's alkyl group can also have a profound impact; for instance, varying the chain length from methyl to propyl to octyl has been shown to cause marked changes in biological activity uc.pt.

The ester may also function as a prodrug. In the body, it could be hydrolyzed by esterase enzymes to release the corresponding carboxylic acid, which may be the active form of the molecule . This bioconversion can affect the compound's pharmacokinetics, such as its absorption, distribution, and metabolism.

Table 3: Predicted Effect of Furoate Ester Modification on Bioactivity

| Modification | Predicted Change in Bioactivity | Rationale |

|---|---|---|

| Hydrolysis to Carboxylic Acid | Activity may increase or decrease | Depends on whether the ester or the acid is the primary active species. The acid form increases polarity. |

| Increase Alkyl Chain Length (e.g., ethyl to butyl) | Variable | May increase lipophilicity, potentially improving membrane permeability but could also introduce steric hindrance at the binding site. uc.pt |

| Decrease Alkyl Chain Length (e.g., ethyl to methyl) | Variable | May alter binding affinity and pharmacokinetic properties. uc.pt |

Significance of Methyl Group at Position 2 of Furan Ring

Small alkyl substituents, such as the methyl group at position 2 of the furan ring, can have a substantial impact on biological activity. The introduction of a methyl group can enhance binding affinity by occupying a small hydrophobic pocket within the target's active site nih.gov.

In studies of benzofuran derivatives, the addition of a methyl group to the heterocyclic ring led to a significant increase in antiproliferative activity against cancer cell lines mdpi.com. This suggests that the methyl group is not merely a passive substituent but actively contributes to the ligand-target interaction, possibly by improving the compound's binding orientation or by increasing its van der Waals contacts with the protein. Therefore, the 2-methyl group in this compound is likely a key contributor to its potential biological profile.

Influence of Nitrophenyl Substitution Pattern on Biological Responses

For example, in a series of furan derivatives, it was noted that substitutions at the meta and para positions of a phenyl ring with electron-donating groups resulted in potent activity researchgate.net. Conversely, electron-withdrawing groups like the nitro (NO2) group can also confer potent activity, as seen in a furan sulfonyl hydrazone derivative that was a highly effective enzyme inhibitor ijabbr.com. The meta-position of the nitro group in the subject compound would create a specific electronic and steric profile that is likely crucial for its interaction with a specific receptor or enzyme. Altering the nitro group's position to the ortho or para position would be expected to significantly change the biological response.

Bioavailability and Metabolic Stability Considerations

While specific experimental data on the bioavailability and metabolic stability of this compound is not extensively available in public literature, an understanding of its potential pharmacokinetic profile can be inferred from the metabolism of its core structural components: the furan ring, the nitroaromatic group, and the ethyl ester moiety.

Detailed Research Findings

Metabolism of the Furan Moiety: The furan ring is a common motif in many xenobiotics and is known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netresearchgate.net The oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. researchgate.net Specifically, CYP2E1 has been identified as a key enzyme in the oxidation of furan. nih.govresearchgate.net These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism often associated with toxicity. nih.gov The presence of substituents on the furan ring can influence the metabolic pathway and the reactivity of the resulting intermediates. nih.gov

Metabolism of the Nitroaromatic Group: Nitroaromatic compounds are susceptible to bioreduction of the nitro group, a process that can be catalyzed by nitroreductases. This metabolic pathway is central to the biological activity of many nitroaromatic drugs. The reduction can proceed through several intermediates, including nitroso and hydroxylamine derivatives, which are often reactive.

Role of the Ethyl Ester: The presence of an ethyl ester in the structure of this compound suggests that it may be susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues. This hydrolysis would convert the ethyl ester to the corresponding carboxylic acid. Esterase-mediated metabolism can significantly impact the bioavailability and pharmacokinetic profile of a drug, as the carboxylic acid metabolite may have different solubility, distribution, and clearance characteristics compared to the parent ester.

Interactive Data Table: Potential Metabolic Pathways

Below is a summary of the anticipated metabolic pathways for this compound based on its structural components.

| Structural Moiety | Potential Metabolic Pathway | Key Enzymes Involved | Potential Metabolites |

| Furan Ring | Oxidation | Cytochrome P450 (e.g., CYP2E1) | Epoxides, cis-enediones |

| Nitroaromatic Group | Nitroreduction | Nitroreductases | Nitroso, Hydroxylamine, and Amino derivatives |

| Ethyl Ester | Hydrolysis | Esterases | Carboxylic acid derivative |

It is important to note that the actual metabolic fate of this compound can only be definitively determined through experimental in vitro and in vivo studies. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes to determine its metabolic stability, identify the metabolites formed, and calculate key pharmacokinetic parameters like half-life and intrinsic clearance. nuvisan.comeurofinsdiscovery.comyoutube.combioduro.comcreative-bioarray.com

Materials Science and Advanced Applications

Development as Components in Organic Electronic Materials

Semiconductor Properties and Charge Transport Mechanisms

There is currently no available research data on the semiconductor properties or charge transport mechanisms of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate.

Photophysical Behavior (e.g., Luminescence, Photochromism)

Specific information regarding the luminescence or photochromic behavior of this compound has not been reported in scientific literature.

Application in Polymer Chemistry and Functional Composites

Role as Monomers for Polymerization (e.g., Polyesters, Polyurethanes)

There is no documented evidence of this compound being utilized as a monomer for the synthesis of polyesters, polyurethanes, or other polymers.

Incorporation into Bio-based Polymers and Sustainable Materials

Research on the incorporation of this compound into bio-based polymers or sustainable materials has not been published.

Thermoset Resin Formulations and Curing Characteristics

There are no available studies on the use of this compound in thermoset resin formulations or its curing characteristics.

Exploration in Dye and Pigment Technology

General principles of dye chemistry often associate nitroaromatic compounds with chromophoric (color-bearing) properties. The nitrophenyl group, in conjunction with the furan (B31954) ring system, could theoretically create a conjugated system capable of absorbing light in the visible spectrum. However, no specific research has been published to confirm or quantify these properties for this exact molecule.

Chromophoric Properties and Color Development

There is no available data on the absorption spectrum, molar absorptivity, or coloristic properties of this compound. Research on other nitrophenyl-containing molecules shows that the position of the nitro group can significantly influence the electronic transitions and thus the resulting color, but this cannot be directly extrapolated to this specific furoate derivative.

Photostability and Environmental Durability

The stability of a potential dye molecule to light, heat, and environmental factors is critical for its application. The furan ring is known to be susceptible to degradation under certain conditions, and the nitro group can also participate in photochemical reactions. However, no studies have been conducted to evaluate the photostability or environmental durability of this compound.

Catalytic Applications and Ligand Design

The furan ring contains an oxygen atom with lone pairs of electrons, which could potentially coordinate to a metal center, making furan derivatives candidates for ligand design in catalysis. The electronic properties of the ligand are further modified by the electron-withdrawing nitrophenyl group.

Investigation as Ligands in Homogeneous and Heterogeneous Catalysis

While the broader class of furan-containing compounds has been explored for use as ligands, there is no specific mention in the scientific literature of this compound being investigated for this purpose. The synthesis of metallic complexes using this molecule or its application in either homogeneous or heterogeneous catalytic systems has not been reported.

Environmental Chemistry and Fate Assessment

Characterization of Environmental Metabolites and Transformation Products

The environmental fate of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is largely dictated by the transformation of its primary structural components: the nitroaromatic group and the furan (B31954) ring. While specific metabolites for this exact compound are not extensively documented in publicly available literature, the metabolic pathways of related nitroaromatic and furan-containing compounds provide a strong basis for predicting its environmental transformation products.

The primary transformation is expected to involve the reduction of the nitro group, a common fate for nitroaromatic compounds in various environmental compartments. nih.govnih.gov This reduction can proceed through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the formation of the corresponding amine, Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate. This process can be mediated by a variety of microorganisms under both anaerobic and aerobic conditions. nih.gov

Further degradation could involve the cleavage of the furan ring. Furan derivatives can be metabolized by microorganisms, often through pathways initiated by hydroxylation. mdpi.com While the specific enzymes and resulting metabolites for this compound are uncharacterized, it is plausible that the furan ring could be opened to form various aliphatic carboxylic acids and aldehydes.

Additionally, abiotic degradation processes may contribute to the transformation of this compound. Photolysis, particularly in sunlit surface waters, could lead to the transformation of the nitroaromatic structure.

A summary of potential transformation products is presented in the table below. It is important to note that these are predicted based on the known metabolism of similar compounds and would require experimental validation.

Table 1: Potential Environmental Metabolites and Transformation Products of this compound

| Parent Compound | Potential Metabolite/Transformation Product | Transformation Process | Environmental Compartment |

|---|---|---|---|

| This compound | Ethyl 2-methyl-5-(3-nitrosophenyl)-3-furoate | Microbial Reduction | Soil, Sediment, Water |

| This compound | Ethyl 2-methyl-5-(3-hydroxylaminophenyl)-3-furoate | Microbial Reduction | Soil, Sediment, Water |

| This compound | Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate | Microbial Reduction | Soil, Sediment, Water |

| This compound | Furan ring cleavage products (e.g., dicarboxylic acids) | Microbial Oxidation | Soil, Water |

Strategies for Environmental Risk Mitigation and Remediation

Given the potential for environmental persistence and toxicity associated with nitroaromatic compounds, the development of effective risk mitigation and remediation strategies for contaminants like this compound is crucial. researchgate.net Approaches can be broadly categorized into bioremediation and chemical oxidation methods.

Bioremediation Approaches using Microbial Systems

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. ijeab.com For nitroaromatic compounds, this is a promising and cost-effective strategy. cambridge.orgcambridge.org